![molecular formula C13H16BNO2S B2720525 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine CAS No. 1869141-05-8](/img/structure/B2720525.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
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Overview
Description
Scientific Research Applications
Synthesis and Reactions
Researchers have synthesized a range of polynuclear heterocycles and thienopyrimidine derivatives to explore biological activities, including inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. These compounds were prepared through reactions involving thieno[2,3-d]pyrimidine compounds, showcasing the chemical versatility and potential biological relevance of thienopyrimidines in scientific research (El-Gazzar, Hussein, & Aly, 2006).
Structural and Chemical Properties
The structural properties and chemical reactivity of pyridin-2-ylboron derivatives, including 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been examined, revealing differences in orientation and bond angles that influence chemical stability and reactivity. These studies contribute to understanding the compound's role in synthesis and potential applications in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).
Antiproliferative Activity
Further research into thieno[2,3-b]pyridines has demonstrated significant anti-proliferative activity against human cancer cell lines, indicating the potential for developing new therapeutic agents targeting specific enzymes involved in cancer proliferation. The synthesis of novel thieno[2,3-b]pyridines aimed at improving anti-proliferative activity highlights the compound's applicability in the development of anticancer drugs (Haverkate et al., 2021).
Molecular Structures and DFT Studies
Detailed molecular structure analysis and Density Functional Theory (DFT) studies of boric acid ester intermediates containing the 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been conducted. These studies provide insights into the conformational preferences and electronic properties of such compounds, which are crucial for designing molecules with desired chemical and biological properties (Huang et al., 2021).
Mechanism of Action
In terms of pharmacokinetics, the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure and the route of administration. Organoboranes, in general, are known to have good bioavailability due to their ability to cross cell membranes .
The result of the compound’s action would depend on its specific targets and mode of action. In general, organoboranes can cause changes at the molecular and cellular level by forming new bonds and altering the structure of other molecules .
The action environment, including factors like temperature, pH, and the presence of other compounds, can influence the action, efficacy, and stability of the compound. Organoboranes are generally stable under normal conditions but can react with water .
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9-6-5-7-15-11(9)18-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHCUKJHGUWHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine | |
CAS RN |
1869141-05-8 |
Source
|
Record name | 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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